3-Morpholin-4-yl-1-phenylpyrazin-2-one
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Overview
Description
3-Morpholin-4-yl-1-phenylpyrazin-2-one is a heterocyclic compound that features a morpholine ring attached to a phenylpyrazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-yl-1-phenylpyrazin-2-one typically involves the reaction of morpholine with 1-phenylpyrazin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution on the pyrazinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Morpholin-4-yl-1-phenylpyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenylpyrazinone moieties.
Common Reagents and Conditions:
Oxidation: H₂O₂ in acetic acid or KMnO₄ in aqueous solution.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K₂CO₃) in acetone.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the morpholine or pyrazinone rings.
Scientific Research Applications
3-Morpholin-4-yl-1-phenylpyrazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-yl-1-phenylpyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrrolopyrazine: Exhibits antimicrobial and kinase inhibitory activities.
Piperidine Derivatives: Known for their acetylcholinesterase inhibitory activity.
Uniqueness: 3-Morpholin-4-yl-1-phenylpyrazin-2-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a morpholine ring with a phenylpyrazinone core allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-morpholin-4-yl-1-phenylpyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14-13(16-8-10-19-11-9-16)15-6-7-17(14)12-4-2-1-3-5-12/h1-7H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTIBWQCAMHIFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN(C2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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